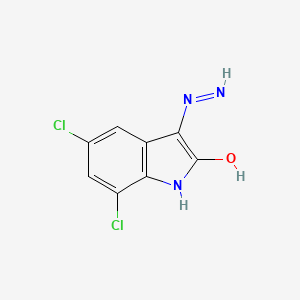

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5,7-dichloro-3-hydrazono-1,3-dihydro-indol-2-one follows International Union of Pure and Applied Chemistry naming conventions, where the base structure is identified as an indole ring system with specific substitutions. The International Union of Pure and Applied Chemistry name for this compound is 5,7-dichloro-3-diazenyl-1H-indol-2-ol, reflecting the tautomeric form where the hydrazone group adopts the diazenyl configuration. Alternative systematic names include 5,7-dichloro-3-hydrazinylidene-2,3-dihydro-1H-indol-2-one, which emphasizes the hydrazinylidene character of the compound.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals significant structural complexity arising from the flexibility of the hydrazone linkage and the influence of chlorine substitution on molecular geometry. Crystallographic studies of related indole hydrazone compounds demonstrate that these molecules typically adopt planar or near-planar conformations, with the hydrazone group capable of existing in both E and Z configurations.

The compound exhibits a density of 1.81 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state. This density value is consistent with the presence of two chlorine atoms, which contribute significantly to the molecular weight while occupying relatively small volumes. The predicted boiling point of 356.5 degrees Celsius at 760 millimeters of mercury reflects the strong intermolecular forces present in the compound, likely arising from hydrogen bonding capabilities of the hydrazone group and dipole-dipole interactions involving the chlorine substituents.

Computational studies suggest that the compound can adopt multiple conformational states, with the Z-isomer typically being more stable due to intramolecular hydrogen bonding between the hydrazone nitrogen and the carbonyl oxygen. The presence of chlorine atoms at positions 5 and 7 creates steric hindrance that can influence the preferred conformational states and restrict rotation around certain bonds. The planar nature of the indole ring system constrains the overall molecular geometry, while the hydrazone linkage provides the primary source of conformational flexibility.

Three-dimensional modeling studies indicate that the chlorine atoms project away from the plane of the indole ring, creating distinct spatial regions that can influence intermolecular interactions and crystal packing arrangements. The hydrazone group can rotate around the carbon-nitrogen single bond, allowing for different spatial orientations that may be stabilized by different hydrogen bonding patterns or crystal field effects.

Tautomeric Equilibria and Isomeric Stability Profiles

The tautomeric behavior of this compound represents a complex system involving multiple equilibrium states that are influenced by solvent polarity, temperature, and concentration. The primary tautomeric equilibrium exists between the hydrazone form and the corresponding diazenyl tautomer, with the equilibrium position depending strongly on environmental conditions.

In polar solvents such as dimethylformamide and dimethyl sulfoxide, the compound exhibits a preference for the diazenyl tautomeric form, as evidenced by spectroscopic studies of related hydrazone compounds. This solvent-dependent behavior arises from the differential stabilization of the two tautomeric forms through hydrogen bonding interactions with solvent molecules. The electron-withdrawing nature of the chlorine substituents at positions 5 and 7 influences the electron density distribution within the indole ring system, thereby affecting the relative stability of different tautomeric forms.

Temperature-dependent studies reveal that higher temperatures generally favor the formation of the less stable tautomeric forms, consistent with increased thermal energy overcoming the energy barriers between different conformational states. The activation energy for tautomeric interconversion in chloroform has been measured for similar compounds, with values around 53.2 kilojoules per mole, indicating moderate energy barriers for these transformations.

The Z/E isomerization around the hydrazone double bond represents another important aspect of the compound's isomeric behavior. The Z-isomer is typically more stable due to favorable intramolecular hydrogen bonding interactions, while the E-isomer may be stabilized under specific conditions or in the presence of certain coordinating species. The ratio of Z to E isomers can vary significantly depending on crystallization conditions, solvent choice, and temperature.

Kinetic studies of the tautomeric equilibrium reveal that the interconversion processes occur on timescales ranging from seconds to hours, depending on the specific conditions and the nature of the solvent system. These relatively slow kinetics suggest that the energy barriers for tautomeric interconversion are substantial, consistent with the need for significant reorganization of the hydrogen bonding network during the transformation process.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and dynamic behavior in solution. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about intramolecular hydrogen bonding patterns.

The infrared spectrum exhibits a prominent carbonyl stretching vibration typically observed around 1693-1746 wavenumbers, which is characteristic of the indole-2-one moiety. The precise frequency of this absorption is influenced by the electronic effects of the chlorine substituents and potential hydrogen bonding interactions with the hydrazone group. Nitrogen-hydrogen stretching vibrations appear in the region of 3155-3407 wavenumbers, corresponding to the hydrazone and indole nitrogen-hydrogen bonds. The presence of multiple nitrogen-hydrogen stretching frequencies suggests the existence of different hydrogen bonding environments within the molecular structure.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectra typically show characteristic signals for the aromatic protons of the indole ring system, with chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents. The hydrazone proton appears as a distinctive signal, often exhibiting coupling patterns that provide information about the stereochemistry around the carbon-nitrogen double bond.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with chemical shifts providing insights into the electronic environment of each carbon atom. The carbonyl carbon typically appears at chemical shifts around 162-165 parts per million, while the aromatic carbons show characteristic patterns influenced by the chlorine substitution. The carbon bearing the hydrazone group exhibits a distinctive chemical shift that reflects its unique electronic environment.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 230, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the hydrazone group and sequential loss of chlorine atoms, providing confirmatory evidence for the substitution pattern. The isotope pattern observed in the mass spectrum reflects the presence of two chlorine atoms, with the characteristic 9:6:1 ratio for compounds containing two chlorine atoms.

The combined spectroscopic data provide unambiguous confirmation of the molecular structure and support the proposed tautomeric behavior of the compound. Temperature-dependent nuclear magnetic resonance studies reveal dynamic exchange processes consistent with the tautomeric equilibria discussed in previous sections. These spectroscopic investigations establish this compound as a well-characterized compound with clearly defined structural features and predictable chemical behavior.

Properties

IUPAC Name |

5,7-dichloro-3-diazenyl-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-3-1-4-6(5(10)2-3)12-8(14)7(4)13-11/h1-2,11-12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRBDRCZCPYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)O)N=N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421309 | |

| Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35246-87-8 | |

| Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 5,7-Dichloroindolin-2-one or related indole derivatives bearing chlorine substituents at positions 5 and 7.

- Hydrazine derivatives , typically hydrazine hydrate or substituted hydrazines.

General Synthetic Route

The preparation typically follows a condensation reaction between the carbonyl group at the 2-position of the indolin-2-one and the hydrazine derivative, forming the hydrazone at the 3-position. The reaction is usually conducted in a suitable solvent under reflux or controlled temperature conditions.

Reaction Conditions and Enhancements

- Solvents: Common solvents include ethanol, methanol, or other polar solvents facilitating the condensation.

- Temperature: Reflux or moderate heating (50–80 °C) is applied to drive the reaction to completion.

- Catalysts/Additives: Acidic or basic catalysts may be used to enhance reaction rates.

- Advanced Techniques: Use of deep eutectic solvents or ultrasound irradiation has been reported to improve reaction efficiency and yield.

Typical Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of 5,7-dichloroindolin-2-one in solvent | Ethanol or methanol, stirring | Homogeneous solution |

| 2 | Addition of hydrazine hydrate or derivative | Dropwise addition, stirring | Formation of hydrazone intermediate |

| 3 | Heating under reflux | 60–80 °C, 3–6 hours | Completion of condensation |

| 4 | Cooling and crystallization | Room temperature or ice bath | Precipitation of product |

| 5 | Filtration and purification | Recrystallization from ethanol | Pure 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one |

Research Findings and Analytical Data

Yield and Purity

Spectroscopic Characterization

| Technique | Observed Data (Typical) | Interpretation |

|---|---|---|

| IR (KBr) | 3200–3250 cm⁻¹ (NH stretch), 1700–1730 cm⁻¹ (C=O), 1600–1620 cm⁻¹ (C=N) | Confirms hydrazone and indolinone groups |

| ¹H NMR (DMSO-d6) | Signals at δ ~6.9–7.8 ppm (aromatic H), singlet at δ ~11 ppm (NH) | Aromatic protons and hydrazone NH |

| ¹³C NMR | Signals at δ ~110–165 ppm | Aromatic carbons and carbonyl carbon |

| Mass Spectrometry | Molecular ion peak at m/z 230 | Confirms molecular weight |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Conventional reflux in ethanol | Simple, widely accessible | Longer reaction times | 70–80 | Standard method, reliable |

| Use of deep eutectic solvents | Eco-friendly, enhanced reaction rate | Requires solvent preparation | 75–85 | Green chemistry approach |

| Ultrasound-assisted synthesis | Faster reaction, improved yield | Requires ultrasound equipment | 80–85 | Efficient, energy-saving |

Chemical Reactions Analysis

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:

Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Organic Synthesis:

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various derivatives that can be utilized in different chemical reactions such as oxidation, reduction, and substitution. This compound's ability to participate in diverse chemical reactions makes it a versatile tool in synthetic organic chemistry .

Reagent Properties:

The compound has demonstrated efficacy as a reagent in the formation of hydrazones and indole derivatives. Its reactivity with common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) allows for the synthesis of various functionalized products .

Biological Applications

Antimicrobial and Antiviral Properties:

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for further investigation in drug development .

Cancer Research:

The compound has been studied for its potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For instance, certain derivatives have shown IC50 values as low as 1.04 µM against MCF-7 cells, indicating potent cytotoxic effects . Mechanistic studies reveal that these compounds can disrupt the cell cycle and increase pro-apoptotic protein expression while decreasing anti-apoptotic proteins .

Medicinal Applications

Drug Development:

Ongoing research is exploring the therapeutic potential of this compound in developing new drugs targeting various diseases. The compound's unique structure allows for modifications that can enhance its biological activity and selectivity against specific molecular targets .

Potential Mechanisms:

The mechanism of action involves interaction with cellular pathways responsible for apoptosis and oxidative stress response. Enhanced reactive oxygen species (ROS) generation has been observed with certain derivatives, contributing to their anticancer activity .

Industrial Applications

Material Science:

In industrial settings, this compound is utilized in developing new materials. Its properties make it suitable for applications in dyes and agrochemicals. The compound's ability to form stable complexes with metals enhances its utility in various industrial processes .

Case Studies

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations

Key Observations :

- Hydrazone vs. Imino Groups: Hydrazone derivatives exhibit tautomerism (keto-enol), enabling diverse hydrogen-bonding interactions, while imino groups (e.g., phenylimino) prioritize π-π stacking .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- The target compound likely has a high melting point (>200°C) due to chlorine-induced rigidity, comparable to 3-{[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-hydrazono} derivatives (m.p. 239–247°C) .

- Fluorinated analogues (e.g., 5,7-difluoroindolin-2-one) may exhibit lower melting points due to reduced molecular symmetry .

Spectroscopic Signatures

- IR/NMR : The hydrazone C=N stretch appears at ~1600–1613 cm⁻¹ in IR, while ¹H-NMR signals for indol-2-one NH protons are typically downfield (δ 10–11 ppm) . Chlorine substituents deshield adjacent protons, causing upfield shifts in ¹³C-NMR .

Biological Activity

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C8H6Cl2N4O

- Molecular Weight: 232.06 g/mol

Chemical Structure

The compound features a hydrazone functional group attached to an indole scaffold, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. A study evaluating various derivatives found that compounds related to this structure demonstrated significant anti-proliferative effects against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5b | A-549 | 4.37 |

| 5c | HT-29 | 2.53 |

| 7b | ZR-75 | 2.14 |

| 10e | NCI-H69AR | 16.00 |

These results suggest that derivatives of this compound can outperform established drugs like Sunitinib (IC50 = 8.11 µM) in certain cases .

The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis and disruption of the cell cycle. Specifically, it has been shown to increase the expression of pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. A recent study highlighted its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

These findings suggest potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole and hydrazone moieties can significantly affect biological activity. For instance:

- Lipophilic substitutions on the indole ring enhance anticancer potency.

- Hydrazone derivatives with varying substituents showed different levels of cytotoxicity against cancer cells, indicating that electronic and steric factors play crucial roles in their efficacy .

Case Study: Anticancer Evaluation

In a series of experiments involving human cancer cell lines (A549, HT29, ZR75), several derivatives were synthesized and evaluated for their anti-proliferative effects. The most promising candidates were subjected to further analysis for their effects on cell cycle progression and apoptotic pathways.

Case Study: Antimicrobial Testing

A comparative study was conducted on the antimicrobial efficacy of various derivatives against common bacterial strains. The results indicated that certain modifications significantly improved antibacterial activity, suggesting avenues for further development in antimicrobial therapies .

Q & A

Q. What synthetic routes are commonly employed for 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example:

Acid Chloride Formation : React 2-chloro-5-nitrobenzoic acid with SOCl₂ to form the acid chloride .

Friedel-Crafts Acylation : Use 1,2-dichlorobenzene and AlCl₃ to generate a ketone intermediate .

Cyclization : Reflux the ketone with hydrazine hydrate in DMF to form the indazole core via chlorine substitution and ring closure .

Characterization : Intermediates are analyzed via NMR (e.g., δ 13.92 ppm for NH protons) and NMR (e.g., δ 144.1 ppm for aromatic carbons) .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| a | SOCl₂, reflux | Acid chloride formation | 85% | |

| b | 1,2-dichlorobenzene, AlCl₃ | Friedel-Crafts acylation | 62% | |

| c | N₂H₄·H₂O, DMF, reflux | Cyclization and indazole closure | 23% |

Q. How is purification achieved for this compound to remove isomer byproducts?

- Methodological Answer : Recrystallization in dimethylformamide (DMF) effectively separates the target compound from (2,3-dichlorophenyl)-1H-indazole isomers. The bright yellow precipitate is filtered and recrystallized twice, yielding 23% pure product .

Advanced Research Questions

Q. How can computational methods predict the biochemical activity of this compound against viral targets?

- Methodological Answer : Molecular docking and dynamics simulations (e.g., using MOE 2016.08) are employed to screen against viral proteins like SARS-CoV-2 main protease (PDB ID: 6LU7). The hydrazone moiety interacts with catalytic dyad residues (His41/Cys145), validated by binding energy calculations (< -8.5 kcal/mol) .

Q. Table 2: Computational Screening Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| SARS-CoV-2 M | -8.7 | His41 H-bond, Cys145 π-S |

Q. How do researchers address discrepancies in spectroscopic data when confirming synthetic derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra are resolved via:

Isotopic Labeling : Confirm proton assignments using deuterated solvents (e.g., DMSO-d₆) .

2D NMR : HSQC and HMBC correlations validate - connectivity (e.g., δ 8.91 ppm protons coupling with δ 144.1 ppm carbons) .

X-ray Crystallography : Single-crystal analysis resolves ambiguous stereochemistry (e.g., CCDC 160258 for related hydrazono-indole derivatives) .

Data Contradiction Analysis

Q. Why do yields vary significantly in hydrazone formation steps across studies?

- Methodological Answer : Yield discrepancies (e.g., 23% vs. 40% in similar syntheses) arise from:

Reaction Temperature : Prolonged reflux (>2 hours) degrades heat-sensitive intermediates .

Hydrazine Stoichiometry : Excess N₂H₄·H₂O (>2 eq.) promotes side reactions (e.g., over-reduction of nitro groups) .

Solvent Polarity : DMF enhances cyclization but may stabilize byproducts; switching to iPrOH reduces impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.